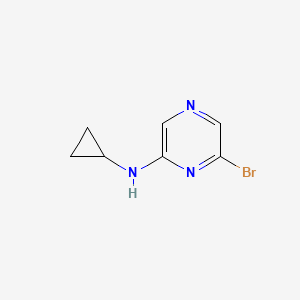
6-bromo-N-cyclopropylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-cyclopropylpyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a bromine atom at the 6th position and a cyclopropyl group attached to the nitrogen atom of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-cyclopropylpyrazin-2-amine typically involves the bromination of N-cyclopropylpyrazin-2-amine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine or brominating agents to meet industrial safety standards.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-N-cyclopropylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions:
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted pyrazine derivative, while a Suzuki-Miyaura coupling would produce a biaryl compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Organic Synthesis:
Biological Studies: It may be used in studies investigating the biological activity of pyrazine derivatives, including their antimicrobial or anticancer properties.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 6-bromo-N-cyclopropylpyrazin-2-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and cyclopropyl group could influence the compound’s binding affinity and selectivity for these targets. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-N-cyclopropylpyrazin-2-amine: Similar structure with a chlorine atom instead of bromine.
N-cyclopropylpyrazin-2-amine: Lacks the halogen substituent.
6-bromo-N-methylpyrazin-2-amine: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
6-bromo-N-cyclopropylpyrazin-2-amine is unique due to the presence of both the bromine atom and the cyclopropyl group, which can influence its reactivity and biological activity. The combination of these substituents may provide distinct properties compared to other pyrazine derivatives, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H8BrN3 |
|---|---|
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
6-bromo-N-cyclopropylpyrazin-2-amine |
InChI |
InChI=1S/C7H8BrN3/c8-6-3-9-4-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
Clave InChI |
CZMPEJGMEWOAJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=CN=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
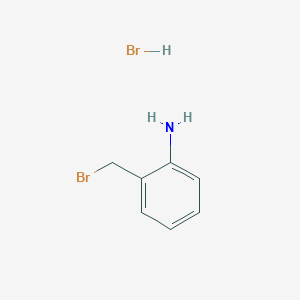



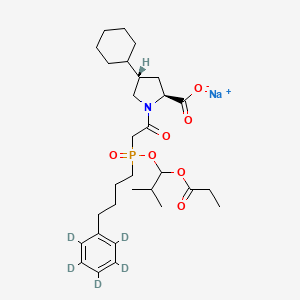
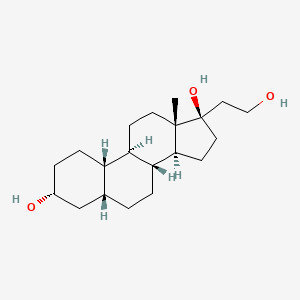

![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)

![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
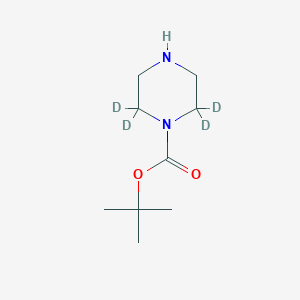

![4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide](/img/structure/B13448361.png)
